4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This compound features a unique chemical structure comprising a chloro group, a benzo[d]thiazole moiety, and a piperazine derivative, with the molecular formula and a molecular weight of approximately . The compound has garnered attention for its cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological studies.
4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride falls within the class of benzo[d]thiazoles, which are characterized by their bicyclic structure containing both nitrogen and sulfur atoms. This class of compounds is known for diverse biological activities, including antimicrobial and anticancer properties . The compound's synthesis and characterization have been documented in various scientific publications, highlighting its relevance in pharmaceutical research .
The synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves a multi-step process that focuses on optimizing yield and purity. A common synthetic route includes:
The synthesis emphasizes high yields and purity through careful control of reaction conditions, including temperature and solvent choice. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry ensures the characterization of the synthesized compound.
The molecular structure of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can be represented as follows:
The InChI representation of the compound is:
This structural information indicates the presence of functional groups that may interact with biological targets .
The chemical behavior of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can be explored through various reactions typical for compounds containing nitrogen and sulfur functionalities. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exhibits significant biological activity, particularly against cancer cell lines. Its mechanism of action likely involves:
The physical properties of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride include:
The chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes .
The applications of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride are diverse:
The core structure of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride integrates a benzo[d]thiazole ring linked to a 4-methylpiperazine moiety via a thiazole nitrogen. This hybrid scaffold is engineered to exploit synergistic interactions with multiple biological targets. The benzo[d]thiazole unit provides a planar, electron-rich aromatic system enabling π-π stacking and hydrophobic interactions with protein residues, while the methylpiperazine group introduces a protonatable nitrogen (pKa ~8.5) that enhances water solubility and forms salt bridges with acidic residues in target proteins [2] [6]. The hydrochloride salt further optimizes bioavailability by improving crystallinity and dissolution kinetics.
Table 1: Core Pharmacophore Features
Region | Structural Element | Role in Bioactivity |
---|---|---|
Western fragment | Benzo[d]thiazole | DNA intercalation, hydrophobic pocket binding |
Central core | Thiazole N-piperazine linkage | Conformational flexibility, H-bond acceptor |
Eastern fragment | 4-Methylpiperazine | Solubility enhancement, cationic charge at physiological pH |
Substituent | C4-Chlorine | Electrophilic tuning, steric blockade of off-target binding |
Molecular modeling reveals the methylpiperazine moiety adopts a chair conformation, positioning the N-methyl group equatorially to minimize steric clash with the benzothiazole plane. This orientation optimizes interactions with catalytic sites in enzymes like acetylcholinesterase (AChE) and histone deacetylase (HDAC), where the protonated piperazine forms salt bridges with aspartate or glutamate residues [2] [7]. The chlorine at C4 extends orthogonally to the ring plane, creating a halogen-bonding motif with carbonyl oxygens in protein backbones.
The C4-chlorine substituent is a critical determinant of electronic and steric properties. Chlorine’s strong σ-electron-withdrawing effect (+σ = +0.47) reduces electron density on the benzothiazole ring, enhancing electrophilicity at C2 and facilitating nucleophilic attack in target binding. Comparative studies show a 15-fold decrease in AChE IC50 (from 35 µM to 2.3 µM) when chlorine replaces hydrogen at C4, attributed to improved hydrophobic contact with the enzyme’s peripheral anionic site [2] [5]. Additionally, chlorine’s van der Waals radius (1.75 Å) sterically blocks rotational freedom in off-target pockets, reducing non-specific binding.
The N-methyl group on the piperazine ring balances lipophilicity and basicity. Methylation increases the piperazine pKa by ~0.5 units compared to unmethylated analogues, enhancing cationic character under physiological conditions. ADMET predictions confirm the methyl group boosts blood-brain barrier (BBB) penetration by 40% compared to bulkier N-alkyl substituents (e.g., ethyl or isopropyl), while maintaining low P-glycoprotein efflux [6]. However, removing the methyl group (yielding a piperazine analogue) elevates hERG channel binding risk due to unrestricted solvent exposure of the terminal nitrogen.
Table 2: Impact of Substituent Modifications on Bioactivity
Modification | AChE IC50 (µM) | Log P | BBB Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
C4-H (unsubstituted) | 35.0 ± 2.1 | 2.8 | 12.3 |
C4-Cl | 2.3 ± 0.4 | 3.2 | 18.7 |
C4-F | 8.1 ± 1.2 | 2.9 | 16.2 |
N-unsubstituted piperazine | 1.8 ± 0.3 | 2.5 | 22.5 (high hERG risk) |
N-methylpiperazine | 2.3 ± 0.4 | 3.2 | 18.7 (low hERG risk) |
N-ethylpiperazine | 2.1 ± 0.2 | 3.6 | 14.9 |
Structurally related analogues highlight the superiority of the 4-chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole scaffold. Replacing the methylpiperazine with pyrrolidine (e.g., compound 3s in studies) reduces H3 receptor affinity (Ki = 0.036 µM vs. 0.012 µM for methylpiperazine derivatives), attributed to pyrrolidine’s reduced conformational flexibility and inability to adopt optimal chair-boat transitions for receptor fitting [2]. Similarly, substituting chlorine with a cyano group (e.g., methyl 4-cyano-2-methylbenzoate derivatives) diminishes AChE inhibition (IC50 = 8.9 µM vs. 2.3 µM) due to weaker hydrophobic enclosure in the enzyme gorge [4].
Notably, the hydrochloride salt form exhibits superior crystallinity and thermal stability (decomposition point: 248°C) compared to freebase counterparts (decomposition: 190°C), as confirmed by differential scanning calorimetry. This property is critical for pharmaceutical processing and shelf-life stability. Docking simulations against human monoamine oxidase A (MAO-A) reveal a binding energy of −9.2 kcal/mol for the title compound, surpassing standard inhibitors like moclobemide (−7.4 kcal/mol). Key interactions include:
Table 3: Comparison with Key Analogues
Compound | H3R Ki (µM) | AChE IC50 (µM) | MAO-B IC50 (µM) | Docking Score (kcal/mol) |
---|---|---|---|---|
4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole·HCl | 0.012 | 2.3 | 1.6 | −9.2 |
2-(Piperazin-1-yl)thiazole (no methyl) | 0.036 | 6.7 | 2.4 | −7.8 |
2-(Pyrrolidin-1-yl)benzo[d]thiazole | 0.045 | 9.1 | 3.8 | −6.9 |
Methyl 4-cyano-2-methylbenzoate | >10 | 8.9 | >10 | −5.2 |
4-Fluoro-2-(azepan-1-yl)benzo[d]thiazole | 0.027 | 3.1 | 2.1 | −8.1 |
The C4-chloro/methylpiperazine combination uniquely enables multitarget engagement, simultaneously inhibiting AChE, BuChE, and MAO-B at <3 µM—a profile unmatched by simpler benzo[d]thiazoles or piperazine derivatives [2] [7]. This synergy stems from the scaffold’s ability to adopt multiple binding conformations: an extended pose for AChE gorge penetration and a compact pose for MAO-B’s substrate cavity.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4